

Application Notes and Protocols for Cellular Fatty Acid Oxidation (FAO) Inhibition Assays

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Compound of Interest

Compound Name: 4-Bromocrotonic acid

Cat. No.: B156263

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Introduction

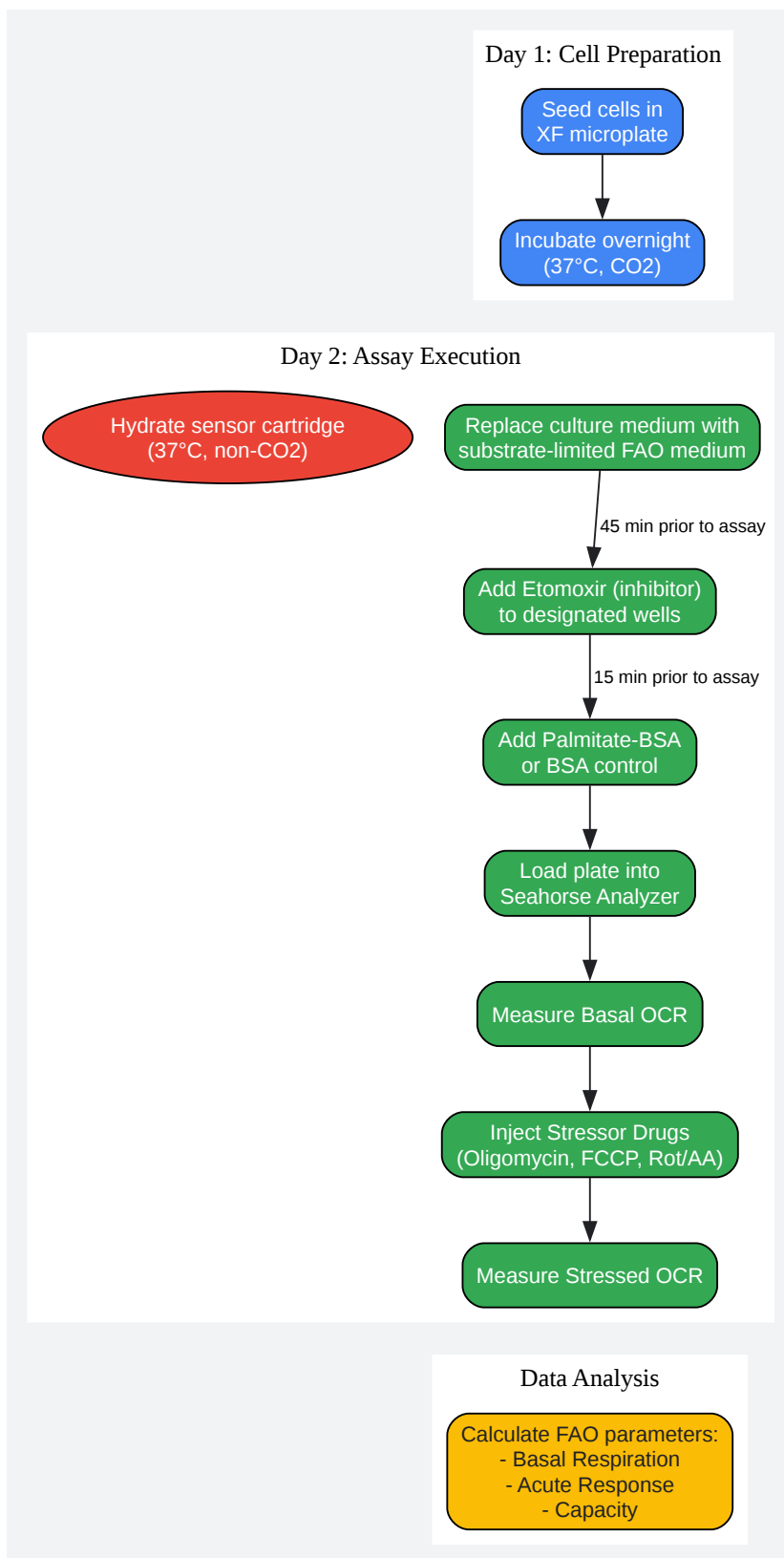
Fatty acid oxidation (β -oxidation) is a critical metabolic pathway responsible for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle. [1][2] This mitochondrial process breaks down fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate NADH and FADH₂, ultimately driving ATP synthesis through the electron transport chain. [2][3] Dysregulation of FAO is implicated in various diseases, including metabolic disorders, diabetes, obesity, and cancer, making it a key target for therapeutic intervention. [4] Consequently, robust and reliable cellular assays for measuring the inhibition of FAO are essential for researchers, scientists, and drug development professionals.

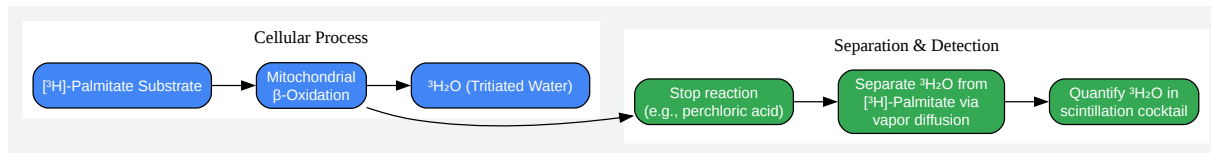
This document provides detailed application notes and protocols for three widely used methods to assess FAO inhibition: the Agilent Seahorse XF Analyzer, radiometric assays using tritiated palmitate, and a plate-based luminescent assay.

Signaling Pathway: Mitochondrial Fatty Acid β -Oxidation

The process begins with the transport of long-chain fatty acids into the mitochondrial matrix, a critical rate-limiting step, followed by a four-step enzymatic spiral that systematically shortens the fatty acid chain.







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